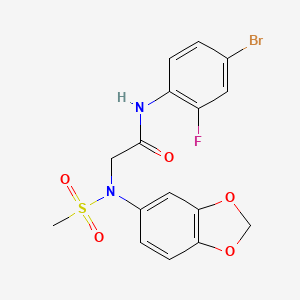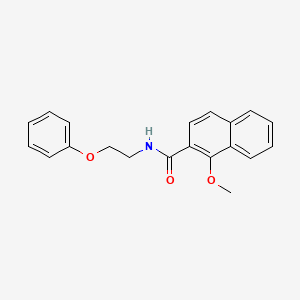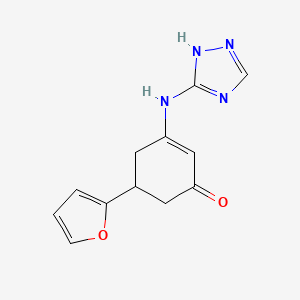![molecular formula C16H17FN2O2 B4584717 1-{[5-(4-fluorophenyl)-3-isoxazolyl]carbonyl}-2-methylpiperidine](/img/structure/B4584717.png)
1-{[5-(4-fluorophenyl)-3-isoxazolyl]carbonyl}-2-methylpiperidine
Descripción general
Descripción
Synthesis Analysis
The synthesis of molecules similar to 1-{[5-(4-fluorophenyl)-3-isoxazolyl]carbonyl}-2-methylpiperidine often involves multi-step chemical reactions, including condensation, cyclization, and functional group transformations. These procedures can include the use of specific reagents and catalysts to construct the isoxazole ring and introduce the fluorophenyl and methylpiperidine groups into the molecule (Mamedov et al., 2009).
Molecular Structure Analysis
The molecular structure of compounds related to 1-{[5-(4-fluorophenyl)-3-isoxazolyl]carbonyl}-2-methylpiperidine has been characterized using various spectroscopic methods, including NMR, MS, and FT-IR spectra. X-ray diffraction studies provide detailed insights into the crystal structure, confirming the geometry and stereochemistry of such compounds (Zhou et al., 2021).
Chemical Reactions and Properties
Chemical reactions involving molecules like 1-{[5-(4-fluorophenyl)-3-isoxazolyl]carbonyl}-2-methylpiperidine can include electrophilic and nucleophilic substitutions, influenced by the presence of the fluorophenyl group and the isoxazole ring. These groups can affect the reactivity, directing further chemical transformations and affecting the molecule's chemical properties and stability (Saeed et al., 2011).
Physical Properties Analysis
The physical properties of 1-{[5-(4-fluorophenyl)-3-isoxazolyl]carbonyl}-2-methylpiperidine and similar compounds, such as solubility, melting point, and crystal structure, are crucial for understanding their behavior in different environments and potential applications. These properties are often determined through spectroscopic analysis and X-ray crystallography, revealing insights into the molecule's stability and interactions with solvents (Kariuki et al., 2021).
Chemical Properties Analysis
The chemical properties of such compounds, including acidity, basicity, and reactivity towards various reagents, are influenced by their functional groups. Studies on molecules with similar structures have shown that the isoxazole ring and fluorophenyl group can significantly impact these properties, affecting their potential chemical applications and interactions with biological targets (Abe et al., 2000).
Aplicaciones Científicas De Investigación
Pharmacological Profile and Potential Therapeutic Applications
A study explored the pharmacological and behavioral profile of a compound closely related to 1-{[5-(4-fluorophenyl)-3-isoxazolyl]carbonyl}-2-methylpiperidine, focusing on its potential as a novel 5-hydroxytryptamine2A (5-HT2A) receptor inverse agonist. The compound demonstrated significant inverse agonist activity and a behavioral pharmacological profile indicating utility as an antipsychotic agent, which suggests potential applications in psychiatric disorder treatments (Vanover et al., 2006).
Synthetic Approaches and Chemical Analysis
Research into fused polycyclic nitrogen-containing heterocycles involved the condensation of related compounds, demonstrating the synthetic versatility and potential for creating diverse molecular structures with varying pharmacological activities (Mamedov et al., 2009).
Another study focused on the aqueous phase synthesis and crystal structure analysis of isoxazol-5-one derivatives, highlighting the methodological advancements in synthesizing structurally complex and functionally diverse molecules (Banpurkar et al., 2018).
Novel Compounds and Antitumor Activity
Research into the synthesis and characterization of novel compounds, including those with a structure related to 1-{[5-(4-fluorophenyl)-3-isoxazolyl]carbonyl}-2-methylpiperidine, has shown promise in the field of antitumor activity. One study synthesized a new compound and evaluated its structural characteristics and antitumor efficacy, indicating potential applications in cancer treatment (Zhou et al., 2021).
Methodological Innovations in Synthesis
Research has also delved into methodological innovations, such as the stereoselective synthesis of isoxazolidines via copper-catalyzed alkene aminooxygenation. Such methodologies contribute to the development of novel synthetic routes for compounds potentially useful in various therapeutic areas (Karyakarte et al., 2012).
Propiedades
IUPAC Name |
[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-(2-methylpiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O2/c1-11-4-2-3-9-19(11)16(20)14-10-15(21-18-14)12-5-7-13(17)8-6-12/h5-8,10-11H,2-4,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJIWFEDTCKZPPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C2=NOC(=C2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[5-(4-Fluorophenyl)-1,2-oxazole-3-carbonyl]-2-methylpiperidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{3-(1,3-benzodioxol-5-yl)-2-[(4-bromobenzoyl)amino]acryloyl}-beta-alanine](/img/structure/B4584650.png)
![1-[(4-methoxy-3-methylphenyl)sulfonyl]-N-(2-methyl-5-nitrophenyl)-4-piperidinecarboxamide](/img/structure/B4584657.png)
![9,11-diphenoxybenzo[f]naphtho[2,1-b][1,4]oxazepine](/img/structure/B4584663.png)

![2,3-dimethoxy-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]benzamide](/img/structure/B4584678.png)

![4-[2-(benzyloxy)-5-nitrobenzylidene]-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4584689.png)
![2-(isopropylthio)-3-(4-methoxyphenyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B4584693.png)
![6-[2-(4-morpholinyl)ethyl]-2-(1-piperidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B4584701.png)
![methyl 3-chloro-6-({[2-(5-chloro-2-hydroxybenzoyl)hydrazino]carbonothioyl}amino)-1-benzothiophene-2-carboxylate](/img/structure/B4584718.png)


![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-(2-naphthylsulfonyl)propanamide](/img/structure/B4584747.png)
![N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2-naphthalenesulfonamide](/img/structure/B4584749.png)